molecular formula C20H14N2O3 B5693940 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile

3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5693940
M. Wt: 330.3 g/mol
InChI Key: MAPAXYZGMISRPT-FOWTUZBSSA-N
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Description

3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile, also known as MNAN, is a synthetic compound that has been studied for its potential applications in scientific research. MNAN is a member of the acrylonitrile family, which is known for its diverse range of applications in chemistry and biology.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile involves its inhibition of MAO-A, which leads to an increase in the levels of neurotransmitters in the brain. This increase in neurotransmitter levels has been shown to have a range of effects, including improved mood, increased energy, and enhanced cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have a range of other biochemical and physiological effects. These include increased oxygen consumption, improved glucose metabolism, and enhanced mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile for lab experiments is its potency as a MAO-A inhibitor. This makes it a useful tool for studying the role of MAO-A in various physiological processes. However, one of the limitations of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new MAO-A inhibitors based on the structure of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile. Another area of interest is the investigation of the effects of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile on other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is potential for the use of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile in the development of new treatments for neurological disorders such as depression and anxiety.

Synthesis Methods

The synthesis of 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 2-methoxy-1-naphthylamine and 4-nitrobenzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-(2-methoxy-1-naphthyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a key role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

properties

IUPAC Name

(Z)-3-(2-methoxynaphthalen-1-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-25-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-21)14-6-9-17(10-7-14)22(23)24/h2-12H,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPAXYZGMISRPT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-methoxynaphthalen-1-yl)-2-(4-nitrophenyl)prop-2-enenitrile

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